2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid

Catalog No.
S544682
CAS No.
108466-89-3
M.F
C11H21NO6
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-...

CAS Number

108466-89-3

Product Name

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

OMBVJVWVXRNDSL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG2-CH2CO2H

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O

Description

The exact mass of the compound 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is 263.1369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Drug Delivery Systems

Scientific Field: Pharmaceutical Sciences

Summary of the Application: The compound t-Boc-N-amido-PEG2-CH2CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . It is used in the design and synthesis of drug delivery systems .

Methods of Application: The hydrophilic PEG spacer in the compound increases solubility in aqueous media . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Results or Outcomes: The use of this compound in drug delivery systems can improve the solubility and bioavailability of drugs . It can also be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

Application in Protein Degradation

Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: This compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

Methods of Application: The compound is used as a linker in the synthesis of PROTAC® molecules. The Boc-protected amine can be deprotected under mild acidic conditions to form the free amine, which can then be conjugated to the target protein .

Application in Organic Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of the Application: This compound is a multifunctional organic acid that can be used in the synthesis of organic polymers .

Methods of Application: The compound can be reacted with other monomers to form polymers. The carboxylic acid group can react with hydroxyl or amine groups to form ester or amide bonds, respectively .

Results or Outcomes: The use of this compound in polymer synthesis can lead to the formation of polymers with unique properties, such as enhanced solubility or stability .

Application in Dye, Resin, and Adhesive Synthesis

Scientific Field: Industrial Chemistry

Summary of the Application: This compound can be used as an intermediate in the synthesis of dyes, resins, and adhesives .

Methods of Application: The compound can be reacted with other chemicals to form the desired products. The specific reactions and procedures would depend on the type of dye, resin, or adhesive being synthesized .

Results or Outcomes: The use of this compound in the synthesis of dyes, resins, and adhesives can lead to the production of products with desired properties and performance .

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid is a synthetic compound characterized by its complex molecular structure and diverse functional groups. Its molecular formula is C₁₁H₂₁N₁O₆, with a molecular weight of 263.29 g/mol. The compound features a unique arrangement of oxygen and nitrogen atoms, contributing to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development .

The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid can be attributed to its functional groups. Notably, the presence of the keto group (C=O) allows for nucleophilic additions, while the carboxylic acid functionality (–COOH) can participate in esterification and amide formation reactions. Additionally, the trioxo and azatridecan structures may facilitate complexation with metal ions or reactions with electrophiles .

Preliminary studies suggest that 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid exhibits significant biological activity. It has been identified as a potential building block for protein degraders and therapeutic agents like Semaglutide, which is used in diabetes treatment. Its unique structure may enhance its interaction with biological targets, although detailed pharmacological studies are necessary to fully elucidate its mechanisms of action .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining suitable precursors under acidic or basic conditions to form the core structure.
  • Functional Group Modifications: Utilizing techniques such as oxidation or reduction to introduce or modify functional groups.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound from side products.

These synthetic pathways allow for the fine-tuning of the compound's properties for specific applications .

2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid has several notable applications:

  • Medicinal Chemistry: As a building block in drug design and development.
  • Protein Degraders: Utilized in creating compounds that target specific proteins for degradation.
  • Therapeutics: Potentially used in developing treatments for metabolic disorders .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid are crucial for understanding its biological effects. Initial findings suggest that it may interact with various biological macromolecules, including proteins and nucleic acids. These interactions can lead to alterations in cellular pathways and may inform the design of more effective therapeutic agents .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid139115-92-71.00Extended oxygen chain
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate560088-79-10.84Incorporates cyclohexyl groups
2,2-Dimethyl-4-oxo-3,8,11,14,pentaoxa -5 -azaicosan -20-oic acid756525 -91 -40.83Longer carbon chain with additional oxygens
(S)-4-Boc-Morpholine -2-carboxylic acid868689 -63 -80.74Morpholine ring structure

These compounds demonstrate variations in their functional groups and chain lengths that may influence their biological activities and applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

263.1369

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

Explore Compound Types